molecular formula C9H12N2S B3267899 4-(Ethylamino)benzenecarbothioamide CAS No. 4714-70-9

4-(Ethylamino)benzenecarbothioamide

Cat. No. B3267899
CAS RN: 4714-70-9
M. Wt: 180.27 g/mol
InChI Key: WPPRYWUREBBZDG-UHFFFAOYSA-N
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Description

“4-(Ethylamino)benzenecarbothioamide” is a chemical compound with the molecular formula C9H12N2S . It is related to benzenecarbothioamide, which has the molecular formula C7H7NS .

Mechanism of Action

The exact mechanism of action of 4-(Ethylamino)benzenecarbothioamide is not well understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it can induce apoptosis, leading to cell death. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In plants, it can enhance growth and yield by regulating plant hormones and improving nutrient uptake.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Ethylamino)benzenecarbothioamide in lab experiments is its relatively low cost and easy synthesis. It is also stable under normal laboratory conditions. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 4-(Ethylamino)benzenecarbothioamide. In medicine, it could be further investigated as a potential anticancer agent, with studies focusing on its mechanism of action and potential side effects. In agriculture, it could be developed as a new herbicide or plant growth regulator, with studies focusing on its efficacy and safety. Additionally, new synthesis methods could be developed to improve the purity and yield of the compound.

Scientific Research Applications

4-(Ethylamino)benzenecarbothioamide has been extensively studied for its potential applications in various fields. In medicine, it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In agriculture, this compound has been studied as a potential herbicide due to its ability to inhibit the growth of certain weeds. It has also been investigated as a plant growth regulator, with studies showing that it can enhance plant growth and yield in certain crops.

Safety and Hazards

While specific safety data for “4-(Ethylamino)benzenecarbothioamide” is not available, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing protective equipment and working in a well-ventilated area .

properties

IUPAC Name

4-(ethylamino)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-11-8-5-3-7(4-6-8)9(10)12/h3-6,11H,2H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPRYWUREBBZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294536
Record name 4-(Ethylamino)benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4714-70-9
Record name 4-(Ethylamino)benzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4714-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethylamino)benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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